2-(aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a ligand in biochemical assays or as a precursor for biologically active compounds.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Imidazole: A simpler imidazole derivative without the aminomethyl group.
Histamine: A biologically active amine with a similar imidazole ring structure.
Methylimidazole derivatives: Other compounds with methyl groups on the imidazole ring.
Uniqueness: 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific functional groups and reactivity. Its aminomethyl group and carboxylic acid functionality make it particularly versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-(aminomethyl)-1-methylimidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)8-5(9)2-7;;/h3H,2,7H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBUZWIRAPZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CN)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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